

Trotabresib maintenance treatment safety

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Compound Focus: Trotabresib

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Trotabresib Safety Profile Overview

The table below summarizes the safety data from key clinical trials investigating **trotabresib**.

Trial Phase / Context	Patient Population	Treatment Regimen	Most Common Grade 3/4 TRAEs (Incidence)	Other Notable Safety Findings
Phase I (Window-of-Opportunity) [1] [2]	Recurrent high-grade gliomas (N=20)	Pre-op: 30 mg/day (4 days); Maintenance: 45 mg/day (4 days on/24 off)	• Thrombocytopenia: 5/16 patients (31.3%) in maintenance [1]	Well-tolerated; no surgery delays/cancellations [1] [2]
Phase Ib (Combination Therapy) [3]	Newly diagnosed glioblastoma (ndGBM)	Adjuvant: + Temozolomide; Concomitant: + Temozolomide & Radiotherapy	• Thrombocytopenia: Most common G3/4 TRAE [3]	Combination with TMZ±RT was "safe and well tolerated" [3]

| **Phase I (Multiple Cancers)** [4] | Advanced solid tumors & DLBCL (N=135) | 45 mg/day (4 days on/24 off) or 30 mg/day (3 days on/11 off) | **• Thrombocytopenia:** 78% (DLBCL), 17% (solid tumors) [4] •

Anemia: 26% (DLBCL) [4] • **Neutropenia:** 26% (DLBCL) [4] | TRAEs were "generally manageable"; some patients remained on treatment for ≥ 2 years [4] |

Experimental Protocol Context

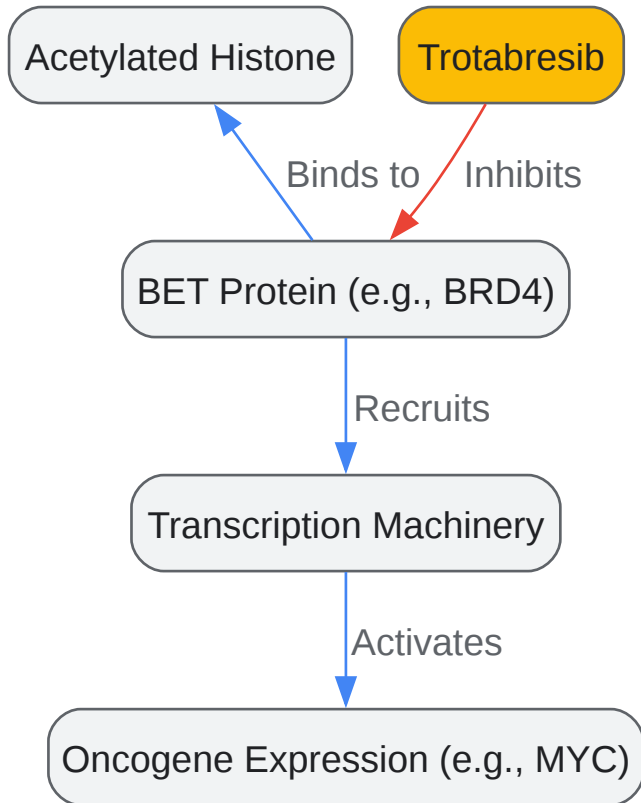
The safety data in the table above was generated within specific clinical trial frameworks. Here is a summary of the core methodologies used in these studies:

- **Study Design:** The key "window-of-opportunity" study was a **phase I, open-label trial** (NCT04047303). Patients with recurrent high-grade glioma scheduled for salvage resection received **trotabresib** for 4 days prior to surgery. After recovery, patients entered a maintenance phase [1] [2].
- **Dosing and Administration:** In the preoperative phase, patients received **30 mg of trotabresib orally once daily for 4 days**. Surgery was planned for 6-24 hours after the last dose. For maintenance treatment, the dose was increased to **45 mg once daily on a schedule of 4 days on and 24 days off** per 28-day cycle [1] [2].
- **Safety and Tolerability Assessments:** Safety was a primary or secondary endpoint. Patients were continuously monitored for adverse events, which were graded for severity according to the **National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE)** [4] [3].
- **Dose Modification Guidelines:** The studies employed protocol-specified guidelines for managing toxicities, which included **dose interruptions and/or reductions**. The 30 mg dose was specifically selected for the pre-surgical period to maintain platelet counts above the threshold required for safe surgery [2] [3].

Mechanism of Action and Clinical Workflow

To help visualize the drug's biological rationale and its application in the clinical trial, the following diagrams outline the mechanism of action and a typical treatment workflow.

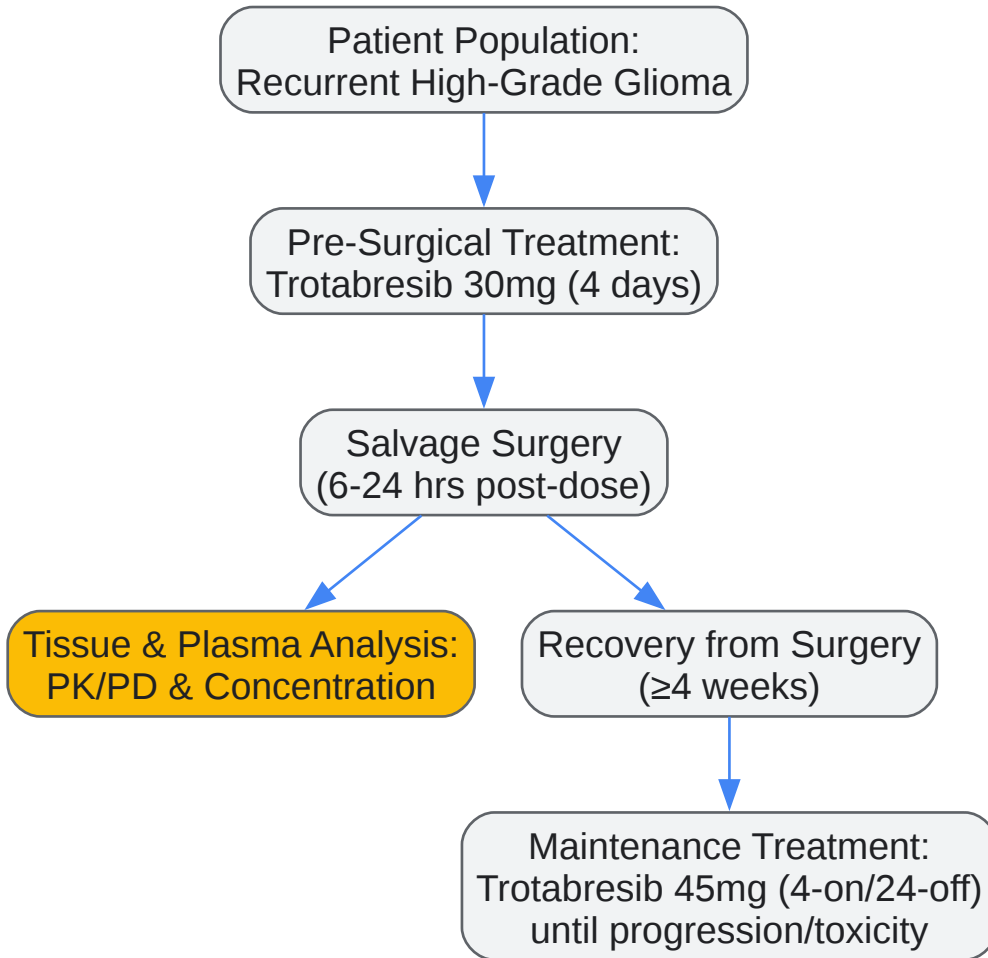
Figure 1: Trotabresib BET Inhibition Mechanism



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*Figure 1: **Trotabresib** is a Bromodomain and Extraterminal (BET) inhibitor. It blocks BET proteins like BRD4 from binding to acetylated histones, a key step in the recruitment of transcription machinery and the activation of oncogenes like MYC, which are implicated in cancer cell proliferation and survival [1] [4] [5].*

Figure 2: Clinical Trial Workflow for High-Grade Glioma



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*Figure 2: This diagram illustrates the "window-of-opportunity" trial design used to evaluate **trotabresib**. A short course of pre-surgical treatment allows for direct measurement of drug concentration and pharmacodynamic effects in the tumor tissue post-resection. Eligible patients then proceed to long-term maintenance therapy [1] [2].*

Frequently Asked Questions for Troubleshooting

Q1: What is the most critical hematological parameter to monitor during **trotabresib maintenance treatment?**

- **A1: Platelet count** is paramount. Thrombocytopenia was the most frequent grade 3/4 treatment-related adverse event in the monotherapy maintenance phase. Proactive monitoring is essential, as

the pre-surgical dose of 30 mg was specifically chosen to minimize impact on platelets before an invasive procedure [1] [2] [4].

Q2: Is the safety profile of *trotabresib* different when combined with standard glioblastoma therapy?

- **A2:** Based on initial phase Ib data, the combination of **trotabresib** (30 mg, 4 days on/24 off) with adjuvant temozolomide or with concomitant temozolomide and radiotherapy was considered **safe and well-tolerated** in patients with newly diagnosed glioblastoma. The most common grade 3/4 TRAE remained thrombocytopenia, and the combinations did not appear to alter the pharmacokinetics of **trotabresib** [3].

Q3: Are there any long-term safety data for *trotabresib*?

- **A3:** Yes, data from a phase I study in various advanced cancers showed that the toxicity profile of **trotabresib** was **manageable over the long term**, allowing some patients to remain on treatment for two years or more. This supports the feasibility of prolonged maintenance therapy, provided adverse events are actively managed [4].

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